molecular formula C10H7ClFN3 B1646889 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine CAS No. 280581-64-8

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

Cat. No.: B1646889
CAS No.: 280581-64-8
M. Wt: 223.63 g/mol
InChI Key: GMENDZXFDSRILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It has the molecular formula C10H7ClFN3 and a molecular weight of 223.63 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine involves the reaction of 2-chloro-5-fluoropyrimidine with aniline. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted derivatives, while oxidation reactions can produce different oxidized forms of the compound .

Scientific Research Applications

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine.

    N-Phenylpyrimidin-4-amine: A related compound with similar structural features but lacking the chloro and fluoro substituents.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

2-chloro-5-fluoro-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMENDZXFDSRILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.